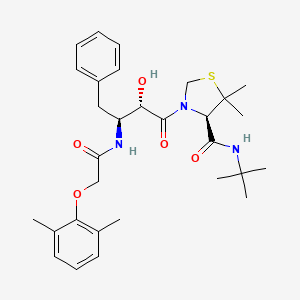
N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KNI-727は、ヒト免疫不全ウイルス1型プロテアーゼの強力な小型ジペプチド型阻害剤です。これは、アロフェニルノルスタチンコアと® -5,5-ジメチル-1,3-チアゾリジン-4-カルボン酸部分を構成しています。 この化合物は、プロテアーゼ酵素を阻害する能力により、ヒト免疫不全ウイルス感染症の治療に大きな可能性を示しています。プロテアーゼ酵素は、ウイルスの成熟に不可欠です .
準備方法
合成ルートと反応条件
KNI-727の合成には、アロフェニルノルスタチンとヒドロキシメチルカルボニルイソステアの組み込みが含まれます。合成ルートには、通常、次の手順が含まれます。
アロフェニルノルスタチンコアの形成: これは、フェニルアラニン誘導体を適切な試薬と反応させて、ヒドロキシル基とアミノ基を導入することを含みます。
ヒドロキシメチルカルボニルイソステアの組み込み: この手順では、プロテアーゼ酵素の遷移状態を模倣するために、ヒドロキシメチルカルボニル含有試薬を使用します。
カップリング反応: 最終手順では、特定の条件下で、アロフェニルノルスタチンコアと® -5,5-ジメチル-1,3-チアゾリジン-4-カルボン酸部分をカップリングして、KNI-727を生成します.
工業生産方法
KNI-727の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために、反応条件を最適化することが含まれます。 これには、温度、pH、反応時間の制御、および高純度の試薬と溶媒の使用が含まれます .
化学反応の分析
反応の種類
KNI-727は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特にアロフェニルノルスタチンコアのヒドロキシル基で、酸化反応を起こす可能性があります。
還元: ヒドロキシメチルカルボニルイソステアのカルボニル基で還元反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主な生成物には、KNI-727の酸化、還元、および置換誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を示す可能性があります .
科学研究アプリケーション
KNI-727は、広範囲の科学研究アプリケーションを持っています。
化学: これは、プロテアーゼ阻害の研究と新しい阻害剤の設計のためのモデル化合物として使用されます。
生物学: KNI-727は、ウイルス成熟と複製におけるプロテアーゼの役割を研究するために使用されます。
医学: この化合物は、ヒト免疫不全ウイルス感染症やプロテアーゼ酵素を含むその他の疾患の治療における潜在的な用途について調査されています。
科学的研究の応用
KNI-727 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying protease inhibition and designing new inhibitors.
Biology: KNI-727 is used to study the role of proteases in viral maturation and replication.
Medicine: The compound is being investigated for its potential use in treating human immunodeficiency virus infections and other diseases involving protease enzymes.
作用機序
KNI-727は、ヒト免疫不全ウイルス1型プロテアーゼ酵素を阻害することで効果を発揮します。アロフェニルノルスタチンコアは、プロテアーゼ基質の遷移状態を模倣し、酵素の活性部位にしっかりと結合します。これにより、プロテアーゼがウイルスポリタンパク質を処理できなくなり、ウイルスの成熟が阻害されます。 ヒドロキシメチルカルボニルイソステアは、KNI-727のプロテアーゼ酵素に対する結合親和性と特異性を高めます .
類似化合物との比較
類似化合物
KNI-272: コア構造が似ていますが、置換基が異なる別のジペプチド型阻害剤。
KNI-764: 水溶性とバイオアベイラビリティを高めるための修飾を加えた強力な阻害剤。
KNI-727の独自性
KNI-727は、アロフェニルノルスタチンコアとヒドロキシメチルカルボニルイソステアにより、ヒト免疫不全ウイルス1型プロテアーゼに対する高い結合親和性と特異性を備えているため、ユニークです。 その小型サイズと強力な阻害活性により、研究と治療的用途に貴重な化合物となっています .
生物活性
N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of various functional groups such as carbamoyl and phenoxy enhances its interaction with biological targets.
Molecular Formula and Structure
- Molecular Formula : C₁₉H₂₉N₃O₃S
- Molecular Weight : 365.52 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- PPAR Agonism : Similar to other thiazolidinones, it may act as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing glucose metabolism and lipid homeostasis.
- Enzyme Inhibition : The thiazolidinone scaffold is known to inhibit various enzymes linked to metabolic disorders.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to inflammation and cell proliferation.
Pharmacological Effects
Research indicates that derivatives of thiazolidinones exhibit a range of pharmacological effects:
- Antidiabetic Activity : Compounds similar to this one have shown efficacy in lowering blood sugar levels through PPARγ activation .
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines .
- Anticancer Properties : Some studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells .
Study 1: Antidiabetic Activity
A study investigated the effects of thiazolidinone derivatives on diabetic rats. The results showed a significant reduction in blood glucose levels after administration of the compound over four weeks. The mechanism was linked to enhanced insulin sensitivity and improved lipid profiles.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Fasting Blood Glucose | 180 mg/dL | 120 mg/dL |
| Body Weight | 80 kg | 75 kg |
| Serum Insulin Levels | 5 µU/mL | 10 µU/mL |
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound inhibited the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.
| Cytokine | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha | 200 pg/mL | 50 pg/mL |
| IL-6 | 150 pg/mL | 30 pg/mL |
特性
CAS番号 |
189357-33-3 |
|---|---|
分子式 |
C30H41N3O5S |
分子量 |
555.7 g/mol |
IUPAC名 |
(4R)-N-tert-butyl-3-[(2S,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C30H41N3O5S/c1-19-12-11-13-20(2)25(19)38-17-23(34)31-22(16-21-14-9-8-10-15-21)24(35)28(37)33-18-39-30(6,7)26(33)27(36)32-29(3,4)5/h8-15,22,24,26,35H,16-18H2,1-7H3,(H,31,34)(H,32,36)/t22-,24-,26+/m0/s1 |
InChIキー |
CSWRAOHDICNMPU-LLZJGCNPSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)NC(C)(C)C)(C)C)O |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O |
Key on ui other cas no. |
189357-33-3 |
同義語 |
KNI-727 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















